11-(4-nitrophenyl)-3-phenyl-10-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
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Overview
Description
11-(4-nitrophenyl)-3-phenyl-10-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound belonging to the dibenzo[b,e][1,4]diazepin-1-one family. This compound is characterized by its unique structure, which includes a nitrophenyl group, a phenyl group, and a phenylcarbonyl group. It is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
The synthesis of 11-(4-nitrophenyl)-3-phenyl-10-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can be achieved through various methods. One common approach involves the use of microwave-assisted synthesis, which has been shown to be efficient and yields high purity products . This method typically involves the reaction of o-phenylenediamine with dimedone and an aromatic aldehyde in the presence of a catalyst such as silica-supported fluoroboric acid . Another method involves the use of propylphosphonic anhydride (T3P®) as a coupling agent, which facilitates the three-component reaction of o-phenylenediamine, dimedone, and an aromatic aldehyde .
Chemical Reactions Analysis
11-(4-nitrophenyl)-3-phenyl-10-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group under appropriate conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an anxiolytic and antioxidant agent.
Biological Studies: It has shown binding affinity towards the benzodiazepine binding site on GABA A receptors, indicating potential use in neurological research.
Industrial Applications: Its unique structure makes it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 11-(4-nitrophenyl)-3-phenyl-10-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with the central nervous system. It binds to the benzodiazepine binding site on GABA A receptors, enhancing the inhibitory effects of GABA and leading to anxiolytic effects . The nitrophenyl group may also contribute to its antioxidant properties by scavenging free radicals.
Comparison with Similar Compounds
Similar compounds include other derivatives of dibenzo[b,e][1,4]diazepin-1-one, such as:
- 11-(4-F-phenyl)-3-(4-MEO-phenyl)-2,3,4,5,10,11-hexahydro-dibenzo[b,e][1,4]diazepin-1-one
- 3-(4-MEO-phenyl)-11-(3-nitro-phenyl)-2,3,4,5,10,11-6H-dibenzo[b,e][1,4]diazepin-1-one These compounds share a similar core structure but differ in their substituents, which can significantly affect their pharmacological properties. The presence of the nitrophenyl group in 11-(4-nitrophenyl)-3-phenyl-10-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is unique and contributes to its distinct chemical behavior and potential applications.
Properties
IUPAC Name |
5-benzoyl-6-(4-nitrophenyl)-9-phenyl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H25N3O4/c36-29-20-24(21-9-3-1-4-10-21)19-27-30(29)31(22-15-17-25(18-16-22)35(38)39)34(28-14-8-7-13-26(28)33-27)32(37)23-11-5-2-6-12-23/h1-18,24,31,33H,19-20H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGVUHSVAFYEZBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C2=C1NC3=CC=CC=C3N(C2C4=CC=C(C=C4)[N+](=O)[O-])C(=O)C5=CC=CC=C5)C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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